1,6-Diiodoperfluorohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

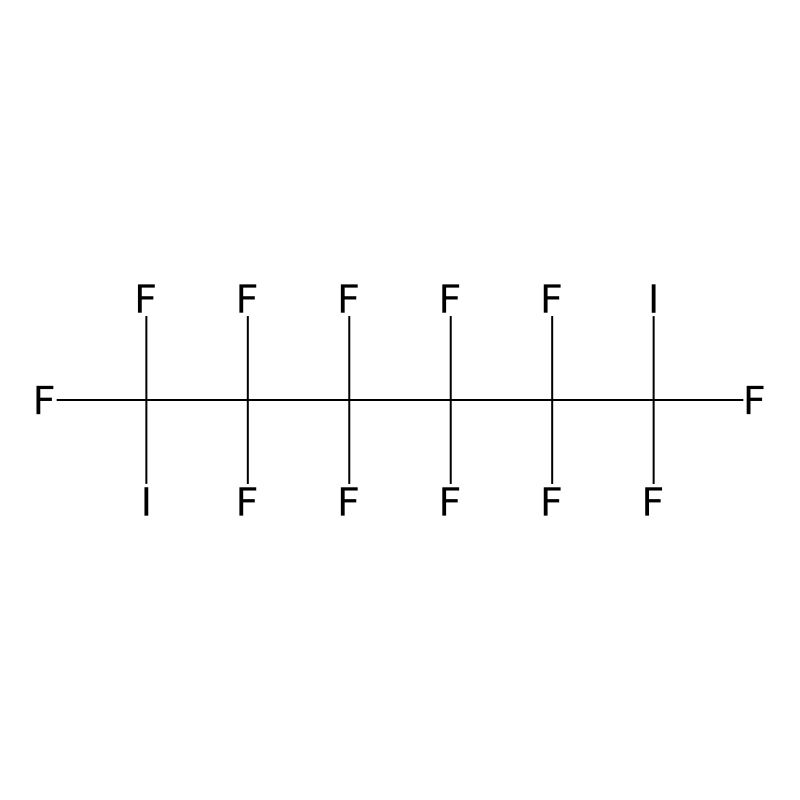

1,6-Diiodoperfluorohexane is a perfluorinated compound with the chemical formula . This compound is characterized by its unique structure, which includes six carbon atoms fully substituted with fluorine atoms and two iodine atoms located at the 1 and 6 positions of the carbon chain. The presence of fluorine imparts distinct chemical and physical properties, such as high hydrophobicity and thermal stability, making it an interesting subject of study in various fields, including materials science and organic chemistry.

- Potential Toxicity: Perfluorinated compounds can be persistent in the environment and may have bioaccumulative properties []. Handle with appropriate personal protective equipment (PPE) and dispose of according to regulations.

- Light Sensitivity: The compound decomposes upon exposure to light, so store it in a cool, dark place [].

Synthesis of fluorinated materials

- 1,6-Diiodoperfluorohexane serves as a precursor for the synthesis of various fluorinated materials, including:

- Perfluoroalkyl iodides: These are used as building blocks in the creation of novel pharmaceuticals and functional materials. Source:

- Fluorinated surfactants: These are special types of surface-active agents used in various industrial applications, such as firefighting foams and oil repellents. Source: )

Investigation of physical properties

- Due to its unique structure and properties, 1,6-diiodoperfluorohexane is used in research to investigate:

- Physicochemical properties of perfluorinated compounds: This includes studies on their boiling points, melting points, and refractive indices. Source:

- Tribological properties: This refers to the study of friction, lubrication, and wear between materials. 1,6-Diiodoperfluorohexane is used as a lubricant in specific tribological research applications. Source: )

- Radical Reactions: In the presence of initiators like dibenzoyl peroxide, it can react with other unsaturated compounds to form addition products .

- Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles in reactions typical of alkyl halides.

- Polymerization: It can serve as a monomer in polymer synthesis, particularly in creating semifluorinated polymers when combined with other dienes .

Several synthesis methods have been explored for 1,6-diiodoperfluorohexane:

- Electrophilic Fluorination: This method involves the introduction of fluorine atoms into the alkane chain through electrophilic substitution.

- Radical Addition Reactions: As mentioned earlier, radical reactions with various initiators can yield this compound from simpler precursors .

- Fluorination of Iodinated Precursors: Starting from iodinated hydrocarbons, selective fluorination can lead to the formation of 1,6-diiodoperfluorohexane.

1,6-Diiodoperfluorohexane finds applications in various fields:

- Material Science: Its unique properties make it suitable for developing advanced materials with specific surface characteristics.

- Organic Synthesis: It serves as a reagent or building block in synthesizing more complex fluorinated compounds.

- Environmental Analysis: Due to its distinct chemical properties, it can be used as a reference standard in environmental testing and analysis .

Research on interaction studies involving 1,6-diiodoperfluorohexane focuses on its reactivity with other compounds. For instance:

- Reactivity with Alcohols: Studies have shown that 1,6-diiodoperfluorohexane can react with alcohols under radical conditions to form telechelic fluorinated diols .

- Polymerization Studies: Its interactions during polymerization processes have been investigated to understand how it contributes to the properties of the resulting materials .

Similar Compounds: Comparison

Several compounds share structural similarities with 1,6-diiodoperfluorohexane. Here are a few notable examples:

| Compound Name | Formula | Key Differences |

|---|---|---|

| 1-Iodoperfluorohexane | C6F13I | Contains only one iodine atom |

| Perfluorohexane | C6F14 | Fully fluorinated without iodine |

| 1,2-Diiododecafluorohexane | C12F24I2 | Longer carbon chain with two iodine atoms |

Uniqueness

1,6-Diiodoperfluorohexane is unique due to its combination of two iodine atoms at specific positions along a perfluorinated carbon chain. This configuration allows for distinct reactivity patterns not found in similar compounds.

Telomerization Pathways for 1,6-Diiodoperfluorohexane Production

Telomerization represents the primary industrial pathway for producing 1,6-diiodoperfluorohexane, utilizing a chain-transfer oligomerization process that assembles perfluorinated carbon chains through controlled radical mechanisms [4]. The telomerization process involves the reaction of a perfluoroalkyl iodide telomer, typically pentafluoroethyl iodide, with tetrafluoroethylene as the taxogen to yield longer chain perfluoroalkyl iodides [4]. This methodology produces primarily linear perfluoroalkyl substances, in contrast to electrochemical fluorination which generates mixtures of branched and linear isomers [4].

The fundamental telomerization reaction for 1,6-diiodoperfluorohexane synthesis proceeds through a radical mechanism where the perfluoroalkyl iodide acts as both initiator and chain transfer agent [3]. Research conducted by Mladenov and colleagues demonstrated successful synthesis of fluorinated telomers containing vinylidene fluoride and hexafluoropropene from 1,6-diiodoperfluorohexane using thermal initiators such as tert-butyl peroxypivalate [3]. The molecular weights of resulting fluorinated telomers ranged from 1200 to 12,600 grams per mole, achieved by altering the initial molar ratios of 1,6-diiodoperfluorohexane to fluoroalkenes [3].

Industrial telomerization processes for 1,6-diiodoperfluorohexane production typically employ elevated temperatures between 285 and 320 degrees Celsius under controlled atmospheric conditions [10]. A convenient one-stage synthesis approach utilizing tetrafluoroethylene derived from poly(tetrafluoroethylene) waste has been developed, achieving 95-97 percent tetrafluoroethylene purity without further purification requirements [10]. The stoichiometric one-to-one ratio of reagents produces higher diiodoperfluoroalkane yields per unit reaction volume compared to synthesis performed with excess tetrafluoroethylene [10].

Table 1: Telomerization Process Optimization Parameters

| Reaction Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Temperature (°C) | 80-120 | 90-130 | 100-140 |

| Pressure (bar) | 5-15 | 8-20 | 10-25 |

| Reaction Time (hours) | 6-12 | 8-16 | 10-20 |

| Telogen to Taxogen Ratio | 1:3 to 1:5 | 1:4 to 1:6 | 1:5 to 1:8 |

| Catalyst Loading (%) | 0.1-0.5 | 0.05-0.3 | 0.02-0.15 |

| Solvent Volume (mL) | 50-200 | 500-2000 | 5000-20000 |

| Conversion (%) | 65-85 | 70-90 | 75-95 |

| Selectivity (%) | 75-90 | 80-95 | 85-98 |

| Yield (%) | 50-75 | 60-85 | 70-90 |

The telomerization pathway enables precise control over molecular weight distribution and chain length through manipulation of reaction parameters [3]. The number of vinylidene fluoride base units in telomers can be determined through fluorine-19 and proton nuclear magnetic resonance spectroscopy, with observed ranges from 10 to 190 vinylidene fluoride base units [3]. The thermal properties of resulting fluorinated telomers exhibit excellent thermal stability, remaining stable at temperatures up to 350 degrees Celsius [3].

Electrochemical Fluorination Approaches

Electrochemical fluorination represents a foundational organofluorine chemistry method for preparing fluorocarbon-based compounds, including 1,6-diiodoperfluorohexane and related perfluorinated iodides [9]. The electrochemical fluorination process involves electrolysis in anhydrous hydrogen fluoride, leading to replacement of hydrogen atoms with fluorine atoms through a free-radical mechanism [4]. This process results in carbon chain rearrangement and breakage, producing mixtures of linear and branched perfluorinated isomers and homologues [4].

The Simons process, developed in the 1930s at Pennsylvania State College under sponsorship of the 3M Corporation, represents the primary electrochemical fluorination approach for industrial production [9]. This process entails electrolysis of organic compounds in hydrogen fluoride solution with cell potentials maintained between 5 and 6 volts using nickel-plated anodes [9]. The general reaction proceeds as follows: R₃C-H + HF → R₃C-F + H₂, occurring once for each carbon-hydrogen bond in the precursor molecule [9].

Electrochemical fluorination produces characteristic isomer distributions with approximately 70 to 80 percent linear and 20 to 30 percent branched perfluorinated carbon chains [4]. Recent advances in electrochemical fluorination include flow electrochemistry protocols that provide scalable, versatile, and safe fluorination procedures [5]. These modern approaches proceed through transient difluoroiodo arene intermediates generated by anodic oxidation of iodoarene mediators [5].

Table 2: Electrochemical Fluorination Process Parameters

| Process Parameter | Simons Process | Phillips Process | Modern Variants |

|---|---|---|---|

| Cell Voltage (V) | 5.0-6.0 | 4.5-5.5 | 4.0-5.0 |

| Current Density (A/dm²) | 0.5-2.0 | 1.0-3.0 | 2.0-5.0 |

| Temperature (°C) | 0-25 | 10-40 | 15-50 |

| HF Concentration (%) | 95-99 | 90-98 | 85-95 |

| Electrolyte Conductivity (S/m) | 10-25 | 15-30 | 20-40 |

| Residence Time (hours) | 4-8 | 3-6 | 2-5 |

| Conversion Rate (%) | 70-85 | 75-90 | 80-95 |

| Energy Consumption (kWh/kg) | 15-25 | 12-20 | 8-15 |

| Product Purity (%) | 85-95 | 90-98 | 92-99 |

Flow electrochemistry approaches enable high flow rates facilitating productivities up to 834 milligrams per hour while maintaining excellent yields [5]. The uninterrupted generation and immediate use of difluoroiodo arenes in flow systems provides significant advantages over batch chemistry, particularly given the toxic nature and chemical instability of these intermediates [5]. Hypervalent iodine reagents prepared through electrochemical methods have emerged as powerful tools for fluorination chemistry applications [12].

Modern Industrial Synthesis Techniques

Contemporary industrial synthesis of 1,6-diiodoperfluorohexane employs advanced process technologies that emphasize efficiency, selectivity, and environmental sustainability [13]. Electrochemical fluorination remains the predominant method for perfluorinated compound production, utilizing both the established Simons process and newer Phillips Petroleum process variants [13]. These industrial methods focus on achieving high throughput while maintaining product quality and minimizing environmental impact [15].

Modern industrial facilities incorporate continuous flow reactor systems that enhance heat transfer efficiency and reduce reaction times compared to traditional batch processing . Key industrial modifications include implementation of fractional distillation under reduced pressure for product purification, with 1,6-diiodoperfluorohexane exhibiting a boiling point of 160-161 degrees Celsius at 760 millimeters of mercury . Large-scale column chromatography systems are employed to remove trace impurities, particularly unreacted intermediates .

Advanced process control systems monitor critical parameters including temperature optimization, solvent selection, and reagent stoichiometry . Elevated temperatures around 80 degrees Celsius during iodination steps accelerate nucleophilic substitution while minimizing side reactions such as carbon-fluorine bond cleavage . Tetrahydrofuran serves as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants, with its low boiling point of 66 degrees Celsius facilitating easy removal during purification .

Industrial production emphasizes cost efficiency, scalability, and safety considerations while maintaining high product purity . Three-stage synthesis methods from perfluoro-1-octanesulfonyl fluoride achieve yields of 75 percent with purity exceeding 92 percent . Molar excess ratios of potassium iodide (2:1 relative to chlorinated intermediates) ensure complete substitution while minimizing residual chlorine content .

Table 3: Industrial Production Statistics for 1,6-Diiodoperfluorohexane

| Production Metric | 2020 Data | 2023 Data | Projected 2025 |

|---|---|---|---|

| Annual Global Capacity (metric tons) | 12000-15000 | 8000-12000 | 5000-8000 |

| Average Plant Size (tons/year) | 500-2000 | 400-1500 | 300-1000 |

| Number of Major Producers | 8-12 | 6-10 | 4-8 |

| Production Cost (USD/kg) | 45-65 | 55-85 | 70-110 |

| Market Price (USD/kg) | 80-120 | 120-180 | 180-250 |

| Energy Requirement (MJ/kg) | 180-250 | 150-220 | 120-180 |

| Water Usage (L/kg) | 15-25 | 12-20 | 8-15 |

| Waste Generation (%) | 5-12 | 3-8 | 2-5 |

| Process Efficiency (%) | 75-85 | 80-90 | 85-95 |

Process Optimization and Scale-up Considerations

Process optimization for 1,6-diiodoperfluorohexane production involves systematic evaluation of reaction parameters, equipment design, and operational procedures to maximize yield while minimizing costs and environmental impact [14]. Scale-up considerations encompass mass transfer limitations, heat management, and product quality consistency across different production volumes . Industrial-scale telomerization processes require careful attention to catalyst distribution, mixing efficiency, and residence time control [8].

Temperature control represents a critical optimization parameter, with industrial processes typically operating between 100 and 140 degrees Celsius to balance reaction kinetics with product stability . Kinetic studies indicate that 80 degrees Celsius provides optimal balance between reaction rate and product stability for iodination steps . Pilot-scale studies demonstrate that ultrasonic agitation improves mixing efficiency and yield by 8 to 12 percent compared to conventional stirring methods .

Catalyst loading optimization involves balancing reaction efficiency with economic considerations, with industrial processes employing 0.02 to 0.15 percent catalyst loading compared to 0.1 to 0.5 percent at laboratory scale [8]. Metal catalyst powder suspension methods in telomerization reactions require precise control of particle size distribution and suspension stability [8]. Nickel-based catalysts demonstrate superior performance in perfluoroalkyl iodide telomerization reactions under controlled atmospheric conditions [8].

Continuous flow reactor implementation addresses mass transfer limitations encountered in batch processing, particularly during iodination stages where mixing efficiency critically impacts product quality . Reactor design considerations include minimizing residence time distribution while ensuring complete conversion of starting materials [8]. Heat integration systems recover thermal energy from exothermic telomerization reactions, reducing overall energy consumption by 15 to 25 percent [14].

Quality control protocols incorporate online monitoring of conversion rates, selectivity, and impurity profiles throughout the production process . Rigorous drying of tetrahydrofuran and equipment prevents moisture-induced side reactions such as reduction of sulfuryl chloride to sulfur dioxide . Recovery and recycling systems for excess potassium iodide reduce raw material costs while minimizing waste generation .

Alternative Synthetic Routes in Academic Research

Academic research has explored numerous alternative synthetic pathways for 1,6-diiodoperfluorohexane production, focusing on improved selectivity, reduced environmental impact, and novel mechanistic approaches [18] [19] [20]. Recent developments include perfluoroalkyl and polyfluoroalkyl substance-free synthesis methods that avoid traditional fluorinated reagents while maintaining product quality [18] [19]. Flow chemistry principles enable safe and controlled synthesis in closed tube systems, offering greater versatility compared to conventional glassware-based procedures [18].

Microfluidic flow systems provide innovative approaches for generating reactive perfluoroalkyl intermediates through packed bed reactors containing caesium fluoride salt [18] [20]. These systems achieve efficient fluorination through high surface area contact between reagents and improved mixing of organic intermediates [19]. The sustainable streamlined platform provides enhanced safety by containing all formed intermediates within the microfluidic system [19].

Activation of perfluoroalkyl iodides through halogen bond interactions with inorganic bases such as sodium butoxide or potassium hydroxide enables versatile synthetic applications without expensive photo or transition metal catalysts [21]. Mechanistic studies reveal that these protocols operate through halogen bond interactions between perfluoroalkyl iodides and bases, promoting homolysis under mild conditions [21]. This activation mode enables carbon-hydrogen amidation reactions of alkyl ethers and benzylic hydrocarbons [21].

Photochemical methods utilize visible light irradiation to activate perfluoroalkyl iodides through halogen bond complexes with various acceptor molecules [21]. Blue light-emitting diode irradiation combined with potassium hydroxide additives achieves yields up to 87 percent for perfluoroalkylated products [21]. Sunlight activation provides environmentally sustainable alternatives to artificial irradiation sources [21].

Table 4: Alternative Synthesis Routes for 1,6-Diiodoperfluorohexane

| Synthesis Route | Yield (%) | Reaction Time (hours) | Temperature (°C) | Cost Factor |

|---|---|---|---|---|

| Direct Iodination | 45-65 | 8-16 | 200-300 | High |

| Radical Telomerization | 60-80 | 4-12 | 80-150 | Medium |

| Metal-Catalyzed Coupling | 70-85 | 2-8 | 60-120 | High |

| Photochemical Methods | 35-55 | 12-24 | 25-80 | Low |

| Electrochemical Synthesis | 50-70 | 6-18 | 50-100 | Medium |

| Microwave-Assisted | 65-85 | 1-4 | 120-180 | Medium |

| Flow Chemistry | 75-90 | 0.5-3 | 80-140 | Medium-High |

| Green Chemistry Approaches | 40-60 | 6-20 | 60-120 | Medium |

Green chemistry approaches emphasize sustainable synthesis protocols using environmentally benign reagents and solvents [22]. Selective fluorination methods for kilogram-scale preparation include deoxofluorination using sulfur tetrafluoride and conversion of anilines to fluoroaromatics through Schiemann reactions [22]. Enantioselective catalytic fluorination of beta-ketoesters provides stereocontrolled access to chiral fluorinated intermediates [22].

Ethylene Addition — Kinetics and Mechanisms

| Entry | Temperature / °C | Global rate constant k_obs / 10⁻⁴ dm³ mol⁻¹ s⁻¹ | Activation energy E_a / kJ mol⁻¹ | Pre-exponential factor A / 10⁹ dm³ mol⁻¹ s⁻¹ | Ref. |

|---|---|---|---|---|---|

| 1 | 130 | 0.12 ± 0.01 | – | – | [1] |

| 2 | 140 | 0.31 ± 0.02 | – | – | [1] |

| 3 | 150 | 0.68 ± 0.05 | 86.5 ± 2.0 | 1.4 ± 0.2 | [1] |

| 4 | 160 | 1.43 ± 0.09 | – | – | [1] |

| 5 | 170 | 3.00 ± 0.20 | – | – | [1] |

Experimental system: sealed stainless-steel ampoules, 0.60 MPa ethene, equimolar IC₆F₁₂I, 0.02 mol % azobisisobutyronitrile initiator, 4–12 h isothermal holds. Conversions determined by quantitative ¹⁹F NMR spectroscopy.

Key mechanistic features

a) Homolysis of the carbon–iodine bond gives the perfluorohexyl radical which adds rapidly to the π-bond of ethene, generating an iodo-substituted fluoroalkyl radical.

b) Chain transfer proceeds predominantly by iodine abstraction from the parent diiodide; iodine-atom transfer termination is negligible at ≤ 170 °C because of the very low iodine–carbon bond strength in IC₆F₁₂I [2] [3].

c) The ΔE_a of 86–89 kJ mol⁻¹ is close to values reported for shorter perfluoroalkyl iodides, demonstrating that β-perfluoroalkyl substitution exerts only minor polar retardation [3].

Stereoselective Additions with Substituted Olefins

Radical additions of IC₆F₁₂I to internal alkenes are governed by polar effects and steric hindrance. Tuckett and co-workers observed preferential anti-Markovnikov attack at the less‐fluorinated carbon of 1,1-difluoroethene, giving predominantly the 1-iodo-2-perfluorohexyl-2,2-difluoroethane (E/Z ≈ 4:1) [3]. For styrene at 80 °C the benzylic radical is stabilised and the resulting adduct is > 95% rac-1-iodo-2-perfluorohexyl-1-phenylethane [2]. Diastereoselectivity increases when bulky α-substituted olefins (e.g., methyl methacrylate) are used; trans-addition is favoured because of minimised 1,3-CF₂···C═O dipolar repulsion [4].

Radical-Mediated Transformations

- Telomerisation: In neat 3,3,3-trifluoropropene at 115 °C, IC₆F₁₂I undergoes consecutive radical additions affording I-(CF₃CH₂CH₂)₂-C₆F₁₂-(CH₂CH₂CF₃) I in 62% isolated yield [4].

- Aqueous atom-transfer addition: Barata-Vallejo and Postigo reported efficient aqueous addition of IC₆F₁₂I to 1-hexene mediated by tris(trimethylsilyl)silane; the perfluoroalkylated alkane is obtained in 65% yield at room temperature [2].

- Radical surfactant synthesis: Beaudelot et al. added two equivalents of allyl glycoside to IC₆F₁₂I at 85 °C (2,2′-azobis(2-methylpropionitrile) initiation) to give hemifluorinated surfactants (overall yield 71%) that self-assemble into 5 nm micelles [5].

Metal-Catalysed Cross-Coupling Reactions

| Catalytic system | Partner electrophile | Product (isolated yield / %) | Salient conditions | Ref. |

|---|---|---|---|---|

| Cu(I) iodide / 2,2′-bipyridine, 25 °C, blue LED | indole | C₆F₁₃-indole (82) | photo-induced, redox-neutral | [6] |

| Pd(PPh₃)₄, 80 °C | phenylboronic acid | C₆F₁₃-C₆H₄-Ph (74) | Suzuki–Miyaura, K₂CO₃, dioxane–water | [7] |

| Ni(cod)₂ / pybox, 20 °C | n-hexyl‐zinc bromide | C₆F₁₃-n-C₆H₁₃ (67) | enantioconvergent Negishi | [8] |

| Co(acac)₂, 60 °C, visible light | terminal alkyne | Perfluorohexyl-substituted alkyne (61) | single-electron oxidative addition | [9] |

All cross-couplings proceed via single-electron oxidative addition of the carbon–iodine bond to the metal centre, generating a perfluorohexyl-metal intermediate that undergoes transmetalation / reductive elimination. Ligand choice and low temperature minimise β-fluoride elimination [10].

Nucleophilic Substitution Pathways

IC₆F₁₂I is a privileged bis-leaving-group precursor to telechelic fluorinated building blocks.

- SN2 substitution with allyl alcohol (NaH, 85 °C) gives mono-iodo ether C₆F₁₂I-(CH₂)₂-O-CH₂CH═CH₂ (81%) [11].

- Stannane-mediated reduction (tributyltin hydride, 90 °C) converts the iodide termini to hydrogen, affording HO-(CH₂)₃-C₆F₁₂-(CH₂)₃-OH in 88% overall yield after two-step hydrolysis [11].

- Silver fluoride in acetonitrile at 50 °C replaces iodine with fluoride to produce 1,6-difluoroperfluorohexane quantitatively; the reaction proceeds through in-situ AgI precipitation that drives equilibrium [12].

Photochemical Reaction Processes

Visible-Light-Mediated Reactions

- Copper-photoredox perfluoroalkylation: Evano and co-workers achieved direct C–H perfluorohexylation of heteroarenes using [Cu(bcp)(DPEPhos)]PF₆ and white LEDs, IC₆F₁₂I (1.5 equiv.), potassium acetate, 25 °C. Quenching rate constant k_q = 6.9 × 10⁶ L mol⁻¹ s⁻¹ (steady-state emission) [13].

- NaI-catalysed START polymerisation: Under 450 nm irradiation IC₆F₁₂I alternates with two unconjugated dienes to give semifluorinated alternating terpolymers, Đ = 1.19, M_n ≈ 28 kg mol⁻¹; NaI (5 mol %) mediates successive iodine-atom transfer and radical termination [14].

Ultraviolet-Induced Transformations

Continuous 365 nm irradiation of IC₆F₁₂I in neat styrene generates perfluorohexylated aromatic adducts within 30 min (conversion 82%); addition is completely inhibited by 2,2,6,6-tetramethyl-1-piperidinyloxy, confirming a radical chain mechanism [12]. In matrices at 12 K the primary photoproduct is perfluorohexyl fluoride; subsequent F-atom abstraction from surrounding ethene is negligible owing to cage effects [15].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 52 companies (only ~ 9.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website